molecular formula C15H17N3O5 B8786273 (R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid

(R)-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid

Cat. No.: B8786273
M. Wt: 319.31 g/mol
InChI Key: JQEHQELQPPKXRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid is a complex organic compound with potential applications in various scientific fields. The compound features a piperazine ring substituted with an ethyl group and a carboxamido group, along with a phenylacetic acid moiety. This structure suggests potential biological activity and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of an appropriate diamine with an ethyl-substituted oxalyl chloride to form the piperazine ring. This intermediate is then reacted with a phenylacetic acid derivative under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid may involve large-scale batch reactors with automated control systems to maintain optimal reaction conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps such as crystallization, filtration, and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-hydroxyphenyl)acetic acid: Similar structure with a hydroxyl group on the phenyl ring.

    ®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-(4-methoxyphenyl)acetic acid: Contains a methoxy group on the phenyl ring.

Uniqueness

®-2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)-2-phenylacetic acid is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenylacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H17N3O5

Molecular Weight

319.31 g/mol

IUPAC Name

2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C15H17N3O5/c1-2-17-8-9-18(13(20)12(17)19)15(23)16-11(14(21)22)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,16,23)(H,21,22)

InChI Key

JQEHQELQPPKXRR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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